4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid
Overview
Description
4-Ethoxy-1H-indole-2-carboxylic acid is a compound with the CAS Number: 29970-01-2. It has a molecular weight of 205.21 . The IUPAC name for this compound is 4-ethoxy-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-1H-indole-2-carboxylic acid can be represented by the linear formula C11H11NO3 . The InChI code for this compound is 1S/C11H11NO3/c1-2-15-10-5-3-4-8-7 (10)6-9 (12-8)11 (13)14/h3-6,12H,2H2,1H3, (H,13,14) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions in the study of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid could involve exploring its potential therapeutic applications and developing novel synthesis methods.
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
4-ethoxy-1-ethylindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-10-6-5-7-12(17-4-2)9(10)8-11(14)13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPDTUVHVOFYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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